molecular formula C12H19NO B077217 N-ethyl-1-(4-methoxyphenyl)propan-2-amine CAS No. 14367-46-5

N-ethyl-1-(4-methoxyphenyl)propan-2-amine

Cat. No.: B077217
CAS No.: 14367-46-5
M. Wt: 193.28 g/mol
InChI Key: USBWBBAUWVUJLA-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-(4-methoxyphenyl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-p-methoxy-alpha-methylphenethylamine: Similar structure but with a methyl group instead of an ethyl group.

    p-Methoxy-alpha-methylphenethylamine: Lacks the ethyl group on the nitrogen atom.

    N-Ethyl-alpha-methylphenethylamine: Lacks the methoxy group on the aromatic ring.

Uniqueness

N-ethyl-1-(4-methoxyphenyl)propan-2-amine is unique due to the presence of both the ethyl group on the nitrogen atom and the methoxy group on the aromatic ring. This combination of functional groups contributes to its distinct pharmacological properties, including its stimulant and appetite suppressant effects .

Biological Activity

N-ethyl-1-(4-methoxyphenyl)propan-2-amine, a compound belonging to the class of substituted phenethylamines, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12H19NO
  • Molecular Weight : 193.29 g/mol
  • CAS Number : 14367-46-5

The compound features a methoxy group attached to a phenyl ring, which is known to influence its biological activity through various mechanisms.

This compound exhibits several mechanisms of action that contribute to its biological effects:

  • Receptor Interaction : The compound is believed to interact with neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways. This interaction may lead to alterations in neurotransmitter release and reuptake.
  • Enzyme Modulation : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and pharmacokinetics .
  • Cellular Effects : The compound influences cell signaling pathways, gene expression, and cellular metabolism, which can lead to various physiological responses.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of certain cancer cell lines, suggesting potential applications in cancer therapy .

Antifungal Activity

The compound has also been evaluated for antifungal activity against various fungal strains. Preliminary studies suggest it may inhibit fungal growth, although further research is required to establish its efficacy and mechanism of action.

Dosage and Toxicity

The biological effects of this compound are dosage-dependent. Higher doses may lead to adverse effects, including toxicity in animal models. Research indicates that careful dosage management is crucial for maximizing therapeutic benefits while minimizing risks.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Study 1Anticancer ActivityInhibition of cell proliferation in MCF-7 breast cancer cells; IC50 values suggest moderate potency.
Study 2Antifungal ActivityDemonstrated inhibition against Candida species with varying efficacy depending on concentration.
Study 3Enzyme InteractionIdentified as an inhibitor of monoamine oxidase (MAO), which may contribute to its psychoactive effects .

Properties

IUPAC Name

N-ethyl-1-(4-methoxyphenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-4-13-10(2)9-11-5-7-12(14-3)8-6-11/h5-8,10,13H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBWBBAUWVUJLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00931981
Record name 2-Ethylamino-1-(4′-methoxyphenyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14367-46-5
Record name 2-Ethylamino-1-(4′-methoxyphenyl)propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14367-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Methoxy-N-ethylamphetamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014367465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethylamino-1-(4′-methoxyphenyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ethyl-p-methoxy-α-methylphenethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.839
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-METHOXY-N-ETHYLAMPHETAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CA3JZQ6AZC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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